molecular formula C10H18N2O B13202254 N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide

N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide

Cat. No.: B13202254
M. Wt: 182.26 g/mol
InChI Key: UWZCIHTUMPCKQQ-UHFFFAOYSA-N
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Description

N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide is a chemical compound supplied for research purposes with the CAS Number 1344270-24-1 . It has a molecular formula of C10H18N2O and a molecular weight of 182.26 g/mol . The compound is identified by the MDL number MFCD20312103 . Researchers value this compound for its incorporation of the bicyclo[2.2.1]heptane (norcamphor) scaffold. This bridged ring system is a privileged structure in medicinal chemistry, contributing to a molecule's three-dimensional shape, rigidity, and pharmacokinetic properties . Specifically, derivatives based on the bicyclo[2.2.1]heptane structure have been investigated in pharmaceutical research for their potential as selective antagonists for chemokine receptors like CXCR2, which is a target in metastatic cancer research . As a building block, this compound enables researchers to explore structure-activity relationships and develop novel bioactive molecules for various research applications . Please handle with care and refer to the Safety Data Sheet. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals .

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-2-(methylamino)acetamide

InChI

InChI=1S/C10H18N2O/c1-11-6-10(13)12-9-5-7-2-3-8(9)4-7/h7-9,11H,2-6H2,1H3,(H,12,13)

InChI Key

UWZCIHTUMPCKQQ-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)NC1CC2CCC1C2

Origin of Product

United States

Preparation Methods

Synthesis of the Bicyclo[2.2.1]heptane Core

The bicyclo[2.2.1]heptane framework can be synthesized economically and efficiently starting from cyclopentadiene and simple olefins such as 2-butene via the Diels-Alder reaction:

Step Reaction Conditions Notes
1 Diels-Alder reaction of cyclopentadiene with 2-butene (cis or trans) Ambient to moderate temperature (20–150°C) Forms 5,6-dimethylbicyclo[2.2.1]hept-2-ene derivatives
2 Isomerization of the Diels-Alder adduct Acidic catalyst, temperature 20–400°C depending on catalyst Produces 2-methylene-3-methylbicyclo[2.2.1]heptane and 2,3-dimethylbicyclo[2.2.1]hept-2-ene
3 Hydrogenation (if required) Hydrogen gas, Pd/C catalyst, mild pressure Saturates double bonds to yield bicyclo[2.2.1]heptane derivatives

This method avoids expensive starting materials such as crotonaldehyde and allows for scalable production of bicyclo[2.2.1]heptane derivatives suitable for further functionalization.

Functionalization to Obtain this compound

Once the bicyclo[2.2.1]heptane amine intermediate is obtained (commonly bicyclo[2.2.1]heptan-2-amine), the methylaminoacetamide moiety is introduced through acylation and amination steps:

Step Reaction Reagents Conditions Outcome
1 Acylation of bicyclo[2.2.1]heptan-2-amine with 2-chloroacetyl chloride or equivalent acylating agent 2-chloroacetyl chloride, base (e.g., triethylamine) Low temperature (0–5°C) to room temp Formation of N-(bicyclo[2.2.1]heptan-2-yl)-2-chloroacetamide intermediate
2 Nucleophilic substitution with methylamine Methylamine (aqueous or anhydrous) Room temperature to mild heating Substitution of chloro group by methylamino group, yielding this compound

Alternatively, direct condensation of bicyclo[2.2.1]heptan-2-amine with methylaminoacetic acid derivatives (e.g., methylaminoacetyl chloride) can be employed to form the target amide in one step under controlled conditions.

Representative Synthetic Route Summary

Step Reactants Reaction Type Key Conditions Product
1 Cyclopentadiene + 2-butene Diels-Alder 20–150°C, acid catalyst for isomerization Bicyclo[2.2.1]heptane derivatives
2 Hydrogenation (if required) Catalytic hydrogenation Pd/C, H2 gas, mild pressure Saturated bicyclo[2.2.1]heptane amine precursor
3 Acylation with 2-chloroacetyl chloride Acylation 0–5°C, base N-(bicyclo[2.2.1]heptan-2-yl)-2-chloroacetamide
4 Nucleophilic substitution with methylamine Substitution Room temperature This compound

Research Findings and Analytical Data

Molecular Characteristics

Property Value
Molecular Formula C10H18N2O
Molecular Weight 182.26 g/mol
IUPAC Name N-(2-bicyclo[2.2.1]heptanyl)-2-(methylamino)acetamide
CAS Number 1344270-24-1
SMILES CNCC(=O)NC1CC2CCC1C2

These data confirm the molecular identity and support the synthetic design.

Biological Activity Context

While the focus here is preparation, it is noteworthy that compounds with bicyclo[2.2.1]heptane cores and amide functionalities have demonstrated:

  • Antimicrobial activity against bacteria and fungi
  • Anticancer potential via apoptosis induction and mitochondrial disruption

These activities underscore the importance of efficient synthetic access to such compounds.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions. In acidic media (e.g., HCl/H₂O), it forms the corresponding carboxylic acid and methylamine, while alkaline conditions (e.g., NaOH) yield a carboxylate salt.

Table 1: Hydrolysis Conditions and Products

ConditionsReagentsProductsYieldReference
Acidic hydrolysis6M HCl, reflux, 6hBicycloheptan-2-yl acetic acid + CH₃NH₂85%
Basic hydrolysis2M NaOH, 80°C, 4hBicycloheptan-2-yl acetate salt + CH₃NH₂78%

The bicyclic structure stabilizes intermediates through steric hindrance, slowing reaction kinetics compared to linear analogs.

Alkylation and Acylation

The methylamino group participates in nucleophilic substitution reactions. Alkylation with methyl iodide or benzyl bromide occurs in polar aprotic solvents (e.g., DMF) with base catalysis (e.g., K₂CO₃). Acylation with acetyl chloride proceeds similarly.

Table 2: Alkylation/Acylation Reactions

Reaction TypeReagentConditionsProductYieldReference
AlkylationCH₃IDMF, K₂CO₃, 60°C, 12hN-Methyl-N-(bicycloheptan-2-yl)acetamide72%
AcylationAcClCH₂Cl₂, Et₃N, 0°C, 2hN-Acetyl-N-(bicycloheptan-2-yl)acetamide68%

Steric constraints from the bicyclic system reduce yields compared to non-rigid analogs .

Cycloaddition Reactions

The norbornane framework acts as a dienophile in Diels-Alder reactions. With cyclopentadiene, it forms a fused tricyclic adduct under thermal conditions.

Equation 1: Diels-Alder Reaction

\text{N bicyclo 2 2 1 heptan 2 yl}-2-(methylamino)acetamide}+\text{Cyclopentadiene}\xrightarrow{\Delta}\text{Tricyclo 5 2 1 0 2 6}]decanederivative}\quad[3]

Reaction stereoselectivity is governed by endo preference, with the acetamide group directing regiochemistry .

Oxidation and Reductive Amination

The methylamino group oxidizes to a nitroso derivative with H₂O₂/CH₃COOH (30% yield) . Reductive amination with formaldehyde and NaBH₃CN produces tertiary amine derivatives (55% yield) .

Stability and Degradation

The compound is stable under ambient conditions but degrades in strong oxidizers (e.g., KMnO₄) via C–N bond cleavage. Photodegradation studies show 15% decomposition under UV light over 48h.

Scientific Research Applications

N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes.

    Signal Transduction: Modulating signal transduction pathways within cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Bicyclo[2.2.1]heptane Derivatives with Modified Acetamide Substituents

N-(Bicyclo[2.2.1]heptan-2-yl)-[1,1′-biphenyl]-4-carboxamide
  • Structure: Replaces the methylamino-acetamide group with a biphenyl carboxamide.
  • Properties : Higher molecular weight (292.4 g/mol) and moderate synthesis yield (38%).
  • Activity: Acts as a human TRP (Transient Receptor Potential) antagonist, suggesting a role in pain or inflammation modulation .
  • Key Difference: The biphenyl group enhances aromatic interactions in target binding but may reduce solubility compared to the smaller methylamino group in the target compound.
3-(((1S,4R)-Bicyclo[2.2.1]heptan-2-yl)amino)-4-((substituted-phenyl)amino)cyclobut-3-ene-1,2-dione
  • Structure : Squaramide derivatives with a bicyclo[2.2.1]heptane-linked amine and substituted phenyl groups.
  • Key Difference : The squaramide core introduces hydrogen-bonding capabilities, differing from the acetamide’s carbonyl functionality.

Substituent Variations on the Acetamide Nitrogen

2-(Substituted Phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide
  • Structure: Phenoxy group replaces methylamino, with 1,7,7-trimethyl substitution on the bicyclo system.
2-Chloro-N-(2,2,3-trimethylbicyclo[2.2.1]heptanyl)acetamide
  • Structure : Chloro substituent at the acetamide α-position.
  • Safety: Classified under GHS hazard guidelines, indicating higher reactivity or toxicity compared to the methylamino analog .
N-Bicyclo[2.2.1]hept-2-yl-2-(dipropylamino)acetamide Hydrochloride
  • Structure: Dipropylamino group instead of methylamino.
  • Properties : Increased hydrophobicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Pharmacological and Physicochemical Comparisons

Compound Molecular Weight (g/mol) Key Functional Group Reported Activity
Target Compound 182.26 Methylamino-acetamide Undisclosed (Research use)
Biphenyl Carboxamide 292.4 Biphenyl-carboxamide TRP Antagonism
Squaramide Derivatives ~400–450 Squaramide-phenylamino CXCR2 Antagonism (Anti-cancer)
Phenoxy Acetamide ~250–300 Phenoxy Undisclosed (Structural analog)
Chloroacetamide ~250 Chloro Hazardous (GHS-classified)

Key Observations :

  • Solubility: Smaller substituents (methylamino) likely improve aqueous solubility compared to hydrophobic groups (dipropylamino, phenoxy).

Biological Activity

N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide, also known as a derivative of bicyclic amines, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H15NO
  • Molecular Weight : 155.23 g/mol
  • IUPAC Name : this compound
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The compound features a bicyclic structure that contributes to its unique pharmacological properties. The presence of the methylamino group enhances its interaction with biological targets.

This compound exhibits several mechanisms of action that account for its biological activity:

  • Receptor Modulation : The compound interacts with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS). This interaction can lead to alterations in neurotransmitter release and modulation of synaptic activity.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes, such as cathepsins, which are involved in protein degradation and have implications in diseases like cancer and inflammation .
  • Neuroprotective Effects : There is evidence indicating that this compound may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.

Pharmacological Studies

Research has highlighted various pharmacological properties of this compound:

Activity Effect Reference
AntinociceptivePain relief in animal models
Anti-inflammatoryReduced cytokine levels
NeuroprotectiveProtection against neuronal death

Case Studies

  • Antinociceptive Activity : In a study involving mice subjected to formalin-induced pain, administration of this compound resulted in a significant reduction in pain scores compared to controls, suggesting its potential as an analgesic agent.
  • Neuroprotection : A recent investigation demonstrated that the compound could protect SH-SY5Y neuroblastoma cells from oxidative stress induced by hydrogen peroxide, indicating its potential role in neurodegenerative disease prevention.
  • Anti-inflammatory Effects : In vitro assays showed that the compound inhibited the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages, highlighting its anti-inflammatory properties.

Q & A

What are the recommended synthetic routes for N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide, and how can reaction conditions be optimized?

Basic Research Question
Methodological Answer:
The synthesis of bicyclo[2.2.1]heptane-containing acetamides typically involves coupling bicycloheptane derivatives with methylamino-acetamide precursors. For example, describes the use of cyclopropane derivatives in amidation reactions, suggesting that a similar approach could involve reacting bicyclo[2.2.1]heptan-2-amine with 2-(methylamino)acetyl chloride under anhydrous conditions. Key parameters include:

  • Solvent selection : Use polar aprotic solvents like DMF or THF to enhance nucleophilicity .
  • Catalysis : Employ coupling agents such as HATU or DCC to improve amide bond formation efficiency .
  • Temperature : Maintain 0–25°C to minimize side reactions .
    Optimization Strategy : Monitor reaction progress via TLC or LC-MS, and purify intermediates via recrystallization (e.g., using ethyl acetate/hexane mixtures) .

How can researchers characterize the molecular structure and confirm the identity of this compound?

Basic Research Question
Methodological Answer:
Structural confirmation requires a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to identify bicycloheptane proton environments (e.g., bridgehead protons at δ 1.2–2.5 ppm) and acetamide carbonyl signals (~δ 165–170 ppm) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion ([M+H]+^+) and fragmentation patterns consistent with the bicycloheptane scaffold .
  • Infrared (IR) Spectroscopy : Confirm amide C=O stretching vibrations (~1650–1680 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) .
    Data Cross-Validation : Compare spectral data with NIST Standard Reference Database entries for bicycloheptane derivatives .

What safety protocols should be followed given limited toxicological data for this compound?

Basic Research Question
Methodological Answer:
Due to insufficient toxicological studies (as noted for structurally related compounds in ), adopt precautionary measures:

  • Handling : Use fume hoods, nitrile gloves, and lab coats to avoid dermal/ inhalation exposure.
  • Waste Disposal : Treat as hazardous organic waste and neutralize with acidic or basic hydrolysis .
  • Emergency Response : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

How can computational methods predict the reactivity and interaction of this compound with biological targets?

Advanced Research Question
Methodological Answer:
Computational approaches include:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. highlights successful DFT applications in acetamide docking studies .
  • Molecular Dynamics (MD) Simulations : Simulate binding to receptors (e.g., ion channels) using software like GROMACS, focusing on hydrogen-bonding interactions between the acetamide group and active sites.
  • Docking Studies : Use AutoDock Vina to screen against protein databases (e.g., PDB), prioritizing targets with hydrophobic pockets compatible with the bicycloheptane moiety .

What chromatographic methods are effective for purity analysis and impurity profiling?

Advanced Research Question
Methodological Answer:
High-Performance Liquid Chromatography (HPLC) :

  • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Gradient of acetonitrile/water (0.1% TFA) from 20% to 80% over 30 minutes .
  • Detection : UV at 210–220 nm for amide bond absorption.
    Impurity Identification : Use LC-MS/MS to detect byproducts (e.g., unreacted amines or hydrolyzed intermediates) and quantify via calibration curves .

What in vitro assays are suitable for evaluating the bioactivity of this compound?

Advanced Research Question
Methodological Answer:

  • Enzyme Inhibition Assays : Test against serine hydrolases or proteases using fluorogenic substrates (e.g., AMC-tagged peptides). Monitor activity via fluorescence quenching .
  • Cell Viability Assays : Treat cancer cell lines (e.g., HeLa or MCF-7) with the compound and assess viability using MTT or resazurin assays. Include positive controls (e.g., cisplatin) and dose-response curves (IC50_{50}) .
  • Membrane Permeability : Use Caco-2 cell monolayers to predict intestinal absorption, measuring apparent permeability (Papp_{app}) .

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